2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole methyliodide
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Overview
Description
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3,8-dimethyl-, methyliodide: is a complex organic compound with a unique structure that combines elements of pyrazine and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3,8-dimethyl-, methyliodide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3,8-dimethyl-, methyliodide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3,8-dimethyl-, methyliodide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3,8-dimethyl-, methyliodide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-9-chloro-3-propyl-, hydrochloride
- 8-Cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
Uniqueness
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3,8-dimethyl-, methyliodide is unique due to its specific structural features, such as the presence of methyl groups and the iodide moiety. These features can influence its chemical reactivity and biological activity, making it distinct from similar compounds .
Properties
CAS No. |
102129-11-3 |
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Molecular Formula |
C17H23IN2 |
Molecular Weight |
382.28 g/mol |
IUPAC Name |
4,12-dimethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;iodomethane |
InChI |
InChI=1S/C16H20N2.CH3I/c1-11-6-7-14-13(10-11)12-4-3-5-15-16(12)18(14)9-8-17(15)2;1-2/h6-7,10,15H,3-5,8-9H2,1-2H3;1H3 |
InChI Key |
QPHFPEGLOZRBJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C.CI |
Origin of Product |
United States |
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